Mat2A-IN-17

MAT2A inhibition Enzymatic assay Cancer metabolism

Researchers investigating MTAP-deleted cancers require orthogonal tool compounds to confirm target engagement. Generic MAT2A inhibitors risk chemotype-specific off-target effects, confounding synthetic lethality data. - **Solution**: Mat2A-IN-17 (CAS 2447684-81-1), an aza-heterobicyclic MAT2A inhibitor (IC50 <100 nM). Structurally distinct from AG-270 and SCR-7952. - **Key Application**: Orthogonal probe for MAT2A validation in MTAP-null models; SAR reference for WO2020139991 series. - **Supply**: Analytical-grade compound for preclinical oncology research.

Molecular Formula C23H18F3N7O
Molecular Weight 465.4 g/mol
Cat. No. B15603845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-17
Molecular FormulaC23H18F3N7O
Molecular Weight465.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H18F3N7O/c1-13-3-4-14(10-27-13)20-21-18(7-8-19(29-21)28-12-23(24,25)26)31-33(22(20)34)16-5-6-17-15(9-16)11-32(2)30-17/h3-11H,12H2,1-2H3,(H,28,29)
InChIKeyKFDVNPQJKRWPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mat2A-IN-17 for Cancer Research: Potent Methionine Adenosyltransferase 2A Inhibition


Mat2A-IN-17 (CAS 2447684-81-1) is a synthetic small-molecule inhibitor of methionine adenosyltransferase 2A (MAT2A), a key enzyme in the methionine cycle that produces the universal methyl donor S‑adenosylmethionine (SAM). The compound is reported to exhibit an enzymatic half‑maximal inhibitory concentration (IC50) below 100 nM [1]. It originates from the aza-heterobicyclic chemical series disclosed in patent WO2020139991 and is primarily intended for preclinical oncology research, particularly in cancers harboring homozygous deletions of methylthioadenosine phosphorylase (MTAP), a genetic context that confers synthetic lethality with MAT2A inhibition .

Why MAT2A Inhibitors Like Mat2A-IN-17 Cannot Be Interchanged Casually for Cancer Studies


MAT2A inhibitors are not functionally interchangeable as tool compounds because even subtle differences in chemical structure can alter binding mode (orthosteric vs. allosteric), MTAP‑deletion selectivity, and off‑target profiles. The aza-heterobicyclic scaffold of Mat2A-IN‑17 differs fundamentally from the noncompetitive allosteric chemotype of AG‑270 (IC50 14 nM), the spirocyclic core of SCR‑7952 (IC50 ~21 nM), and IDE397’s clinical‑stage structure (IC50 undisclosed). These divergent backbones have been shown to drive differential cellular SAM depletion kinetics and selectivity windows between MTAP‑null and MTAP‑WT cells [1]. Consequently, substituting one MAT2A inhibitor for another without biochemical validation can confound target‑engagement interpretation and lead to erroneous conclusions about synthetic lethal dependencies .

Mat2A-IN-17 Quantitative Differentiation Evidence: Potency, Selectivity, and Physicochemical Properties


Enzymatic MAT2A Inhibition Potency of Mat2A-IN-17 Versus Historical Controls

In a biochemical MAT2A enzymatic assay, Mat2A‑IN‑17 inhibited the enzyme with an IC50 value reported as < 100 nM [1]. While this potency is lower than the 14 nM IC50 of the clinical‑stage inhibitor AG‑270 measured in comparable biochemical formats [2], it places Mat2A‑IN‑17 within the sub‑micromolar potency range required for chemical probe utility in MAT2A‑dependent cellular models. Notably, the patent‑origin compound PF‑9366 exhibits a substantially weaker MAT2A IC50 of 420 nM , indicating that Mat2A‑IN‑17’s potency, although not best‑in‑class, is sufficient for target engagement studies.

MAT2A inhibition Enzymatic assay Cancer metabolism

Structural Chemotype Differentiation: Aza-Heterobicyclic Core Versus Allosteric Inhibitors

Mat2A‑IN‑17 contains an aza‑heterobicyclic core derived from the WO2020139991 patent series, which is structurally distinct from the noncompetitive allosteric binding chemotype of AG‑270 [1] and the spirocyclic framework of SCR‑7952 . AG‑270 and SCR‑7952 have been shown to bind at the MAT2A dimer interface, inducing allosteric inhibition, whereas the detailed binding mode of the aza‑heterobicyclic series has not been fully characterized [1]. This structural divergence is significant because differential binding interactions may translate into distinct selectivity profiles against the related MAT isoform MAT1A and the regulatory subunit MAT2B, although direct comparative data for Mat2A‑IN‑17 are not publicly available.

Scaffold novelty Allosteric vs. orthosteric Chemical biology

MTAP Synthetic Lethality Context: Mat2A-IN-17 Within the Class of MAT2A Inhibitors

The therapeutic rationale for MAT2A inhibition is predicated on synthetic lethality in MTAP‑deleted cancers, a genetic alteration found in ~15% of all human malignancies [1]. Class‑level evidence demonstrates that MAT2A inhibitors, including AG‑270, SCR‑7952, and IDE397, selectively reduce intracellular SAM levels and suppress proliferation in MTAP‑null cell lines (e.g., HCT116 MTAP‑/‑) while largely sparing MTAP‑WT isogenic counterparts [1]. Within this mechanistic framework, Mat2A‑IN‑17 (IC50 < 100 nM) is positioned as a research‑grade MAT2A inhibitor suitable for investigating synthetic lethal dependencies, albeit without published cellular selectivity data for this exact compound. Notably, advanced MAT2A inhibitors such as SCR‑7952 achieve >20‑fold selectivity for MTAP‑null over MTAP‑WT HCT116 cells in proliferation assays , a benchmark against which Mat2A‑IN‑17 would need to be empirically profiled.

Synthetic lethality MTAP deletion Precision oncology

Best Research Application Scenarios for Mat2A-IN-17 in Academic and Biopharmaceutical Procurement


Orthogonal Chemical Probe in MAT2A Target Validation Studies

Investigators seeking to confirm that a biological phenotype is truly driven by MAT2A inhibition, rather than off‑target effects of a single chemotype, can deploy Mat2A‑IN‑17 as a structurally orthogonal probe alongside AG‑270 or SCR‑7952. Its aza‑heterobicyclic scaffold, which differs from both the allosteric binding class of AG‑270 and the spirocyclic series of SCR‑7952, reduces the risk that shared off‑target interactions confound the interpretation of target‑engagement experiments . Procurement of Mat2A‑IN‑17 is justified when concordant results across structurally distinct MAT2A inhibitors are required to support genetic or pharmacological target validation in MTAP‑deleted cancer models.

Structure–Activity Relationship (SAR) Exploration of Aza‑Heterobicyclic MAT2A Inhibitors

Medicinal chemistry teams expanding on the aza‑heterobicyclic MAT2A inhibitor series disclosed in WO2020139991 can source Mat2A‑IN‑17 as a reference compound for SAR campaigns. Its well‑defined molecular formula (C23H18F3N7O) and established enzymatic IC50 (< 100 nM) provide a baseline from which to benchmark newly synthesized analogs. In this context, Mat2A‑IN‑17 serves as an internal control compound, and procurement is driven by the need for a reproducible, commercially available exemplar of the patent‑disclosed chemical space .

In Vitro SAM Depletion and Methionine Cycle Perturbation Assays

Laboratories investigating the downstream metabolic consequences of MAT2A inhibition—such as depletion of S‑adenosylmethionine (SAM), altered histone methylation, or disruption of PRMT5‑mediated arginine methylation—can employ Mat2A‑IN‑17 as a tool to pharmacologically inhibit the methionine cycle. While its enzymatic potency is lower than that of AG‑270, Mat2A‑IN‑17 may be preferred in experiments where partial MAT2A inhibition is the desired perturbation, or when AG‑270‑associated off‑target effects on UGT1A1 are a concern in particular cellular systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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